2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride
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Overview
Description
2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound is characterized by a pyrazolo[4,3-c]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde as a starting material. This compound undergoes an iodine-mediated electrophilic cyclization to form the pyrazolo[4,3-c]pyridine core . Subsequent reactions, such as Suzuki cross-couplings with various boronic acids and alkylation reactions, are employed to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like activated manganese dioxide in toluene.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can be performed using nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in toluene.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazolo[4,3-c]pyridine core .
Scientific Research Applications
2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antiproliferative activity against cancer cell lines.
Medicine: Explored for its potential as a therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3), leading to cell death . These actions suggest its potential as an antiproliferative agent.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride
- 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride
Uniqueness
2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride is unique due to its specific substitution pattern and the presence of an ethanol moiety, which may enhance its solubility and biological activity compared to similar compounds .
Properties
Molecular Formula |
C8H14ClN3O |
---|---|
Molecular Weight |
203.67 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H13N3O.ClH/c12-4-3-11-6-7-5-9-2-1-8(7)10-11;/h6,9,12H,1-5H2;1H |
InChI Key |
SORCPEDKTYJMHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CN(N=C21)CCO.Cl |
Origin of Product |
United States |
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